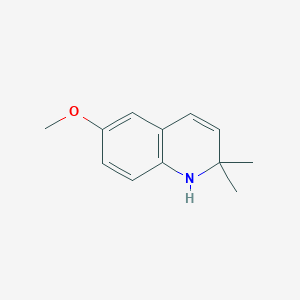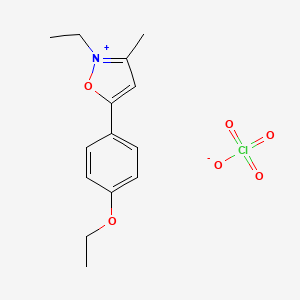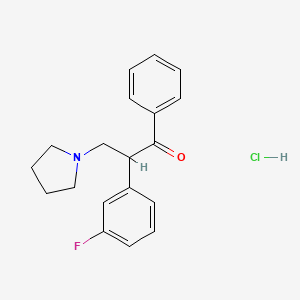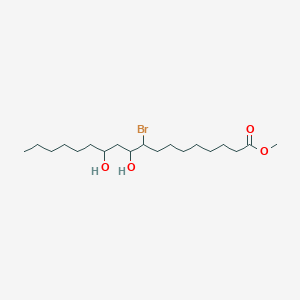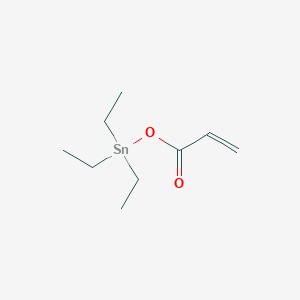![molecular formula C9H12ClN3O B14654560 2-[2-(2-chlorophenoxy)ethyl]guanidine CAS No. 46322-18-3](/img/structure/B14654560.png)
2-[2-(2-chlorophenoxy)ethyl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-chlorophenoxy)ethyl]guanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a guanidine group attached to a 2-(2-chlorophenoxy)ethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-chlorophenoxy)ethyl]guanidine typically involves the reaction of 2-(2-chlorophenoxy)ethylamine with a guanylation reagent. One common method is the guanylation of amines using cyanamide in the presence of a catalyst such as scandium(III) triflate under mild conditions in water . Another approach involves the use of carbodiimides as guanylation agents, which react with amines to form guanidines .
Industrial Production Methods
Industrial production of this compound may involve large-scale guanylation reactions using optimized conditions to ensure high yield and purity. The choice of catalysts and solvents, as well as reaction parameters such as temperature and pressure, are critical factors in the industrial synthesis process.
化学反応の分析
Types of Reactions
2-[2-(2-chlorophenoxy)ethyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
2-[2-(2-chlorophenoxy)ethyl]guanidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[2-(2-chlorophenoxy)ethyl]guanidine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, guanidines are known to act as strong organic bases and can enhance the release of neurotransmitters such as acetylcholine .
類似化合物との比較
Similar Compounds
N-[2-(4-chlorophenoxy)ethyl]guanidine: Similar in structure but with a different position of the chlorine atom.
N-(6-(4-chlorophenoxy)hexyl)-N’-cyano-N’'-4-pyridyl guanidine: A related compound with a longer alkyl
特性
CAS番号 |
46322-18-3 |
|---|---|
分子式 |
C9H12ClN3O |
分子量 |
213.66 g/mol |
IUPAC名 |
2-[2-(2-chlorophenoxy)ethyl]guanidine |
InChI |
InChI=1S/C9H12ClN3O/c10-7-3-1-2-4-8(7)14-6-5-13-9(11)12/h1-4H,5-6H2,(H4,11,12,13) |
InChIキー |
XENPZNLDISRTLB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)OCCN=C(N)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


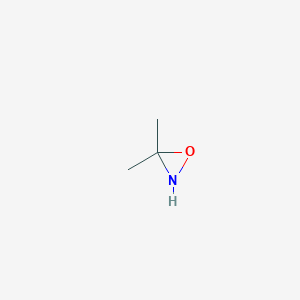
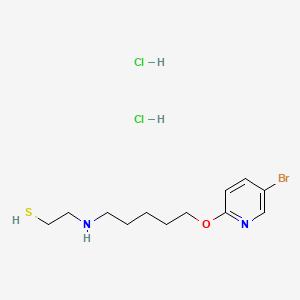
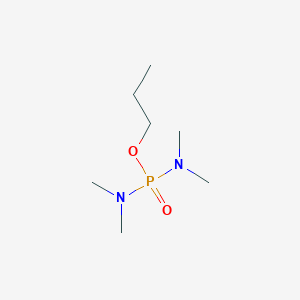
![1H-Pyrido[3,4-b]carbazole](/img/structure/B14654504.png)
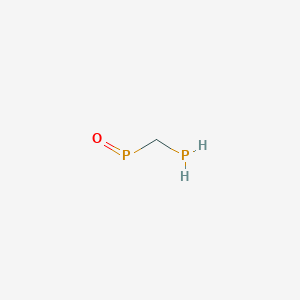
![1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14654510.png)
![Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate](/img/structure/B14654511.png)
![Lithium, [(methylsulfinyl)(methylthio)methyl]-](/img/structure/B14654523.png)

